Tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate Tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.: 2227206-61-1
VCID: VC13653850
InChI: InChI=1S/C10H16O3/c1-9(2,3)13-8(12)10(4)5-7(11)6-10/h5-6H2,1-4H3
SMILES: CC1(CC(=O)C1)C(=O)OC(C)(C)C
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

Tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate

CAS No.: 2227206-61-1

Cat. No.: VC13653850

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate - 2227206-61-1

Specification

CAS No. 2227206-61-1
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name tert-butyl 1-methyl-3-oxocyclobutane-1-carboxylate
Standard InChI InChI=1S/C10H16O3/c1-9(2,3)13-8(12)10(4)5-7(11)6-10/h5-6H2,1-4H3
Standard InChI Key BMCGXZKINIZDMH-UHFFFAOYSA-N
SMILES CC1(CC(=O)C1)C(=O)OC(C)(C)C
Canonical SMILES CC1(CC(=O)C1)C(=O)OC(C)(C)C

Introduction

Chemical and Physical Properties

Tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate is characterized by a cyclobutane ring substituted with a methyl group at the 1-position, a ketone at the 3-position, and a tert-butyl ester moiety. Key physical properties include:

PropertyValueSource
Molecular Weight184.23 g/mol
Density1.1 g/mL (predicted)
Boiling Point230.4 ± 33.0 °C (predicted)
Flash Point93.36°C
Vapor Pressure0.066 mmHg at 25°C
Refractive Index1.473
Storage Conditions-20°C, sealed in dry

The compound’s tert-butyl group enhances steric protection for the ester functionality, making it resistant to nucleophilic attack under basic conditions. Its ketone group enables participation in condensation and cycloaddition reactions, while the cyclobutane ring introduces strain, facilitating ring-opening or expansion reactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl esters typically involves esterification or transesterification reactions. A notable method from patent literature (CN103787971A) describes the preparation of tert-butyl esters via a multi-step process :

  • Condensation Reaction: Methyl vinyl ketone reacts with 4-formyl piperidine-1-t-butyl formate in tetrahydrofuran (THF) under basic conditions (potassium hydroxide).

  • Cyclization: The intermediate undergoes cyclization to form a spirocyclic structure.

  • Purification: Column chromatography (cyclohexane/ethyl acetate) yields the final product .

For tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate, the synthesis likely involves cyclobutanecarboxylic acid derivatives modified through:

  • Esterification: Reaction of cyclobutanecarboxylic acid with tert-butanol under acidic catalysis.

  • Ketone Introduction: Oxidation of a secondary alcohol or direct substitution using acylating agents.

Optimization Challenges

  • Steric Hindrance: The tert-butyl group complicates reaction kinetics, requiring prolonged reflux times .

  • Purification: Low solubility in non-polar solvents necessitates chromatographic separation.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s strained cyclobutane ring and ketone group make it a precursor for:

  • Bioactive Molecules: Ring expansions yield five- or six-membered rings common in drug scaffolds.

  • Protecting Groups: The tert-butyl ester shields carboxylic acids during multi-step syntheses, later removed via acid hydrolysis.

Catalytic Transformations

Research highlights its role in:

  • Cycloadditions: [2+2] reactions with alkenes to form bicyclic structures.

  • Aldol Condensations: Ketone participation generates α,β-unsaturated esters for further functionalization.

Research Findings and Innovations

Structural Modifications

  • Ring Expansion: Treatment with Lewis acids (e.g., BF₃) converts the cyclobutane ring into cyclopentanone derivatives, valuable in prostaglandin synthesis.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings introduce aryl or alkenyl groups at the methyl position.

Computational Studies

Density functional theory (DFT) calculations predict:

  • Ring Strain Energy: ~25 kcal/mol for the cyclobutane ring, explaining its reactivity.

  • Thermal Stability: Decomposition above 250°C aligns with experimental boiling point data .

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